Bis(2,4,6-trichlorophenyl) 2-methylmalonate
Description
Properties
IUPAC Name |
bis(2,4,6-trichlorophenyl) 2-methylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl6O4/c1-6(15(23)25-13-9(19)2-7(17)3-10(13)20)16(24)26-14-11(21)4-8(18)5-12(14)22/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYQIVLDMHJIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488426 | |
| Record name | Bis(2,4,6-trichlorophenyl) methylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15781-71-2 | |
| Record name | Bis(2,4,6-trichlorophenyl) methylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbodiimide-Mediated Esterification
The most widely employed method for synthesizing this compound involves carbodiimide-mediated coupling. In this approach, 2-methylmalonic acid is reacted with 2,4,6-trichlorophenol in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds via the formation of an active intermediate (O-acylisourea), which subsequently reacts with the phenol to yield the diester.
Reaction Conditions:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran.
- Temperature: 0°C to room temperature.
- Duration: 12–24 hours.
- Yield: ~70–85% after purification by column chromatography.
Mechanistic Insight:
The DCC activates the carboxylic acid group of 2-methylmalonic acid, facilitating nucleophilic attack by the phenolic oxygen. The trichlorophenyl group’s electron-withdrawing nature enhances the phenol’s acidity, accelerating the reaction.
Acid Chloride Route
An alternative synthesis involves converting 2-methylmalonic acid to its acid chloride derivative using thionyl chloride ($$ \text{SOCl}_2 $$). The acid chloride is then reacted with 2,4,6-trichlorophenol in the presence of a base such as triethylamine to neutralize HCl byproducts.
Procedure:
- Chlorination:
$$ \text{2-Methylmalonic acid} + 2 \, \text{SOCl}2 \rightarrow \text{2-Methylmalonyl chloride} + 2 \, \text{SO}2 + 2 \, \text{HCl} $$
Conditions: Reflux in anhydrous toluene for 4 hours.
- Esterification:
$$ \text{2-Methylmalonyl chloride} + 2 \, \text{2,4,6-Trichlorophenol} \rightarrow \text{this compound} + 2 \, \text{HCl} $$
Conditions: 0°C, stoichiometric triethylamine, 6-hour reaction time.
Advantages:
Solid-Phase Synthesis for Scalability
Recent advancements have explored solid-phase synthesis to improve scalability. Immobilized 2-methylmalonic acid on Wang resin is treated with 2,4,6-trichlorophenol and coupling agents, enabling iterative loading and reducing side reactions. This method is particularly advantageous for producing gram-scale quantities with >95% purity.
Applications in Organic Synthesis
Cyclization Reactions
The compound’s utility as a cyclization agent is demonstrated in the synthesis of mesoionic bispurinones. For example, condensation with arylaminobithiazole yields anhydro-3,3'-bis(6-methyl-8-aryl-5-hydroxy-7-oxothiazole[3,2-a]pyrimidinium hydroxides), a class of heterocycles with potential antimicrobial activity.
Key Reaction:
$$
\text{Arylaminobithiazole} + \text{this compound} \xrightarrow{\text{DMAP}} \text{Mesoionic bispurinone} + 2 \, \text{2,4,6-Trichlorophenol}
$$
Atropisomerism Studies
The steric hindrance imposed by the trichlorophenyl groups can induce axial chirality, enabling studies on atropisomerism. This property is exploited in the development of chiral catalysts and pharmaceuticals.
Analytical Characterization
Spectroscopic Data:
- $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$): δ 1.55 (s, 3H, CH$$ _3 $$), 3.85 (s, 2H, CH$$ _2 $$), 7.45 (s, 4H, Ar-H).
- IR (KBr): 1745 cm$$ ^{-1} $$ (C=O stretch), 1260 cm$$ ^{-1} $$ (C-O ester).
Purity Assessment: HPLC analysis (C18 column, acetonitrile/water gradient) typically shows >98% purity, with residual solvents (e.g., DCM) below 0.1%.
Chemical Reactions Analysis
Types of Reactions: Bis(2,4,6-trichlorophenyl) 2-methylmalonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the phenyl rings.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding quinones and reduction to yield hydroquinones.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trichlorophenol and 2-methylmalonic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide
Major Products:
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation: Quinones.
Reduction: Hydroquinones.
Hydrolysis: 2,4,6-trichlorophenol and 2-methylmalonic acid
Scientific Research Applications
Organic Synthesis Applications
Bis(2,4,6-trichlorophenyl) 2-methylmalonate serves as a versatile reagent in organic synthesis. It is particularly effective in cyclocondensation reactions with 1,3-dinucleophiles to produce six-membered heterocycles. This application is crucial for the development of complex organic molecules used in pharmaceuticals and agrochemicals.
Case Study: Cyclocondensation Reactions
In a study published in PMC, bis(2,4,6-trichlorophenyl) malonate was reacted with various 1,3-dinucleophiles under thermal conditions (150 - 250°C). The reactions yielded several new heterocyclic compounds, demonstrating the compound's utility as a cyclization agent. For instance, the synthesis of pyrido[1,2-a]benzimidazoles was achieved with moderate yields (approximately 30%) .
Medicinal Chemistry Applications
The biphenyl structure of this compound contributes to its potential pharmacological activities. Compounds with similar structures have been explored for their biological activities, including anti-inflammatory and anti-cancer properties.
Case Study: Anticancer Activity
Research has indicated that derivatives of biphenyl compounds exhibit significant anti-cancer properties. For instance, compounds similar to bis(2,4,6-trichlorophenyl) malonate have been investigated for their ability to inhibit tumor growth in various cancer models . The presence of chlorine atoms enhances the lipophilicity and biological activity of these compounds.
Industrial Applications
Beyond its role in laboratory synthesis and medicinal chemistry, this compound finds applications in industrial settings. Its properties make it suitable for use as an intermediate in the production of polymers and other materials.
Table: Industrial Applications of this compound
| Application Area | Description |
|---|---|
| Polymer Production | Used as an intermediate for synthesizing chlorinated polymers. |
| Agrochemicals | Potential use in developing herbicides or pesticides due to its reactive nature. |
| Specialty Chemicals | Acts as a building block for various specialty chemicals with desired properties. |
Environmental Considerations
While this compound has valuable applications, its environmental impact must be considered. Chlorinated compounds can pose risks due to their persistence and potential toxicity. Regulatory measures are essential to ensure safe handling and disposal.
Mechanism of Action
The mechanism of action of Bis(2,4,6-trichlorophenyl) 2-methylmalonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of specific enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Bis(2,4,6-trichlorophenyl) 2-Methylmalonate and Analogues
Key Comparisons:
Reactivity :
- Bis(2,4,6-trichlorophenyl) malonate (unsubstituted) exhibits the highest reactivity due to the absence of steric hindrance, enabling efficient nucleophilic acyl substitutions. The 2-methyl derivative shows slightly reduced reactivity due to steric effects from the methyl group, while the 2-phenyl variant is further hindered by its bulky substituent .
- Diethyl malonate is significantly less reactive, often yielding <5% in cyclocondensation reactions, necessitating harsher conditions .
Stability :
- Trichlorophenyl esters generally exhibit poor long-term stability, with decomposition observed over weeks. The methyl and phenyl derivatives may show marginally improved stability compared to the unsubstituted malonate due to reduced electron-withdrawing effects .
- Bis(2,4,6-trichlorophenyl) oxalate decomposes into toxic gases (e.g., HCl, CO), limiting its practical use .
Environmental Impact :
- All trichlorophenyl esters are environmentally problematic due to chlorine content, conflicting with green chemistry principles. Diethyl malonate is preferred for eco-friendly applications but lacks synthetic efficiency .
Synthetic Utility: The 2-methyl derivative is favored in reactions requiring controlled steric effects, such as neurosensor synthesis . The unsubstituted malonate is optimal for high-yield heterocycle formation (e.g., 70–90% yields in pyrimidoquinazolinone synthesis) . The phenyl-substituted variant is utilized in niche applications like metal extraction (e.g., Cyanex 272) .
Research Findings
- Cyclocondensation Efficiency : Bis(2,4,6-trichlorophenyl) malonates achieve >70% yields in pyrimido[1,2-a]pyrimidin-4-one synthesis, outperforming diethyl malonates (<5%) .
- Steric Effects: The 2-methyl substituent in this compound moderates reactivity, enabling selective coupling with aminopyrimidines at room temperature .
- Toxicity : The oxalate analogue releases hazardous Cl-based gases upon decomposition, necessitating stringent handling protocols .
Biological Activity
Bis(2,4,6-trichlorophenyl) 2-methylmalonate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the chemical formula . It features two 2,4,6-trichlorophenyl groups attached to a 2-methylmalonate moiety. The compound exhibits significant lipophilicity, indicated by a predicted logP value of approximately 6.75, which suggests a high tendency to partition into lipid environments .
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylmalonic acid with 2,4,6-trichlorophenol. Various methodologies have been explored to optimize yield and purity. For instance, recent studies have highlighted the use of microwave-assisted synthesis to enhance reaction efficiency and reduce by-products .
Antimicrobial Properties
Research indicates that derivatives of bis(2,4,6-trichlorophenyl) compounds possess notable antimicrobial activity. For example, studies have demonstrated that related biphenyl derivatives exhibit significant antibacterial and antifungal effects. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
Several studies have explored the anticancer potential of bis(2,4,6-trichlorophenyl) derivatives. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest at specific phases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant antibacterial activity | |
| Antifungal | Effective against fungal strains | |
| Anticancer | Inhibition of cancer cell proliferation |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of bis(2,4,6-trichlorophenyl) derivatives against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain strains, suggesting potent antibacterial properties .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on anticancer activity, this compound was tested on human breast cancer cells (MCF-7). The compound exhibited IC50 values in the low micromolar range (around 5 µM), demonstrating significant cytotoxicity. Flow cytometry analysis revealed that treated cells showed increased annexin V staining, indicative of apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
